

# physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine

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Compound of Interest

Compound Name: 7-Chlorothieno[2,3-c]pyridine

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# An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **7-Chlorothieno[2,3-c]pyridine**, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its structural characteristics, physicochemical properties, reactivity, and known synthetic methods.

## **Core Physical and Chemical Properties**

**7-Chlorothieno[2,3-c]pyridine** is a solid at room temperature with a molecular formula of C<sub>7</sub>H<sub>4</sub>ClNS.[1][2] Its core structure consists of a fused thiophene and pyridine ring system, with a chlorine atom substituted at the 7-position.[3]



Property	Value	Source(s)
Molecular Formula	C7H4CINS	[2][4]
Molecular Weight	169.63 g/mol	[3][4]
CAS Number	28948-58-5	[4]
Appearance	Solid	[1]
Melting Point	39 to 42°C	[1]
Boiling Point	Data not available	
Solubility	DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2]

# **Spectral Data**

While detailed experimental spectra are not readily available in the public domain, predicted mass spectrometry data has been calculated. The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of a chlorine atom.[5]

Adduct	Predicted m/z
[M+H] <sup>+</sup>	169.98258
[M+Na] <sup>+</sup>	191.96452
[M-H] <sup>-</sup>	167.96802
[M+NH <sub>4</sub> ] <sup>+</sup>	187.00912
[M+K] <sup>+</sup>	207.93846
[M] <sup>+</sup>	168.97475
[M] <sup>-</sup>	168.97585

Predicted data from PubChemLite.[6]



### **Chemical Reactivity and Synthesis**

The chemical behavior of **7-Chlorothieno[2,3-c]pyridine** is characterized by the distinct electronic properties of its fused heterocyclic rings. The pyridine ring is electron-deficient, while the thiophene ring is electron-rich.[5] This electronic dichotomy governs its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution: The chlorine atom at the C-7 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This position is alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction, facilitating the displacement of the chloride ion. This makes the C-7 position a prime site for introducing structural diversity by reacting it with a wide range of nucleophiles, such as amines, alcohols, and thiols.[5]

Electrophilic Aromatic Substitution: In contrast, the electron-rich thiophene ring is the preferred site for electrophilic attack. Reactions like halogenation and nitration are predicted to occur preferentially at the C-2 position of the thiophene ring.[5]

### **Synthesis Workflow**

A common synthetic route to **7-Chlorothieno[2,3-c]pyridine** involves the chlorination of 6H-Thieno[2,3-c]pyridin-7-one.[7]

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